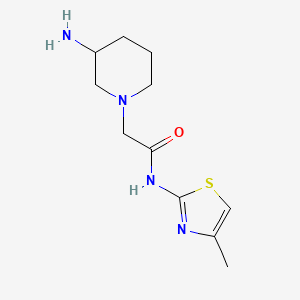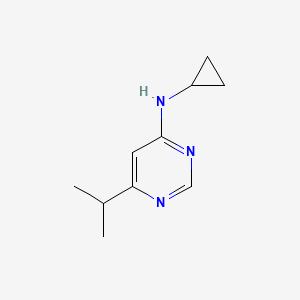
2-(3-氨基哌啶-1-基)-N-(4-甲基噻唑-2-基)乙酰胺
描述
2-(3-Aminopiperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide, also known as AMPT, is a synthetic compound that is used in scientific research and laboratory experiments. It is a member of the piperidine family of compounds and is composed of an amine group, a piperidine ring, and a thiazole ring. AMPT is used as an inhibitor of enzymes, and it is known for its wide range of applications in biochemical and physiological studies.
科学研究应用
合成和化学反应
设计和合成新化合物设计并合成了多种新型N-甲基-2-(4-酰基哌嗪-1-基)-N-[3-(萘基氧基)-3-(噻吩-2-基)丙基]乙酰胺衍生物,展示了一个潜在的化学类别框架,其中包括2-(3-氨基哌啶-1-基)-N-(4-甲基噻唑-2-基)乙酰胺。这些化合物经过结构表征,为进一步的化学研究和应用提供了基础(Yang Jing, 2010)。
合成和生物活性合成了新型磺胺衍生物,展示出显著的抗微生物活性。这些与感兴趣的化学结构相关的衍生物通过计算计算进行了研究,以确认它们的稳定性和反应性,为它们在医学和制药研究中的潜在用途提供了见解(Asmaa M. Fahim & Eman H. I. Ismael, 2019)。
化学结构表征合成了N-取代-2''-[(苯磺酰)(哌啶-1-基)氨基]乙酰胺衍生物,并通过各种光谱数据进行了确认。对这些化合物对特定酶的活性进行了研究,突出了化学结构分析在理解生化相互作用和这类化合物的潜在应用中的重要性(H. Khalid et al., 2014)。
配位化学和抗氧化活性
配位配合物和抗氧化活性合成了吡唑-乙酰胺衍生物,并与Co(II)和Cu(II)形成配位配合物,展示出显著的抗氧化活性。该研究强调了这些化合物在开发抗氧化剂和探索配体与金属离子之间的化学相互作用方面的潜在应用(K. Chkirate et al., 2019)。
属性
IUPAC Name |
2-(3-aminopiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-8-7-17-11(13-8)14-10(16)6-15-4-2-3-9(12)5-15/h7,9H,2-6,12H2,1H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBCFXIFGARXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopiperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1465684.png)
![2-[(6-Ethylpyrimidin-4-yl)amino]acetic acid](/img/structure/B1465685.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1465686.png)

![1-[(Tert-butylamino)methyl]cyclopentan-1-amine](/img/structure/B1465689.png)

![N-[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1465693.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide](/img/structure/B1465699.png)

![2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1465702.png)
